molecular formula C5H6N2O B183717 1-Methylpyrimidin-2(1H)-one CAS No. 3739-81-9

1-Methylpyrimidin-2(1H)-one

Cat. No. B183717
CAS RN: 3739-81-9
M. Wt: 110.11 g/mol
InChI Key: LQKMCBPMBNUKSU-UHFFFAOYSA-N
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Description

“1-Methylpyrimidin-2(1H)-one” is a chemical compound with a pyrimidine moiety . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been well studied in the past decade . The synthesis process often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “1-Methylpyrimidin-2(1H)-one” can be analyzed using various computational methods. For instance, the B3LYP/cc-pVDZ basis set can be used to optimize the results . The NBO analysis can confirm the highest stabilization energy, and wavefunction studies can confirm the localization and delocalization of electrons .


Chemical Reactions Analysis

Pyrimidine derivatives, including “1-Methylpyrimidin-2(1H)-one”, can participate in various chemical reactions. These reactions often involve disrupting tubulin polymerization, promoting microtubule fragmentation, and inhibiting cell migration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methylpyrimidin-2(1H)-one” can be determined using various computational methods. For instance, the thermodynamical properties and electron density can be calculated with the help of software like Gaussian-16w .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate" was studied as a side product in the synthesis of an antitubercular agent, demonstrating its role in chemical synthesis processes (Richter et al., 2023).
    • The "Crystal structure of 1-methyluracil from neutron diffraction" research provides insights into molecular and crystal structures at various temperatures, indicating its significance in structural chemistry (Mcmullan & Craven, 1989).
  • Biological Activity and Pharmaceutical Applications :

    • "Biscoumarin–pyrimidine conjugates as potent anticancer agents" explores the potential of C4–C4′ biscoumarin–pyrimidine conjugates as anticancer drugs, emphasizing the biological activity of pyrimidine derivatives (Reddy et al., 2020).
    • "Effect of a new pyrimidine analog on Bacillus subtilis growth" investigates how a pyrimidine analog impacts bacterial growth, highlighting its potential in microbiology and pharmacology (Raugei et al., 1981).
  • NMR Spectroscopy and Chemical Analysis :

    • "Solid‐state NMR study of ureidopyrimidinone model compounds" uses NMR techniques to study the thermal stability of ureidopyrimidinone compounds, important for understanding molecular dynamics (Armstrong et al., 2005).
    • "PHOTOCHEMICAL REACTIONS OF PYRIMIDIN-2(1H)-ONES" focuses on photochemical reactions involving pyrimidin-2(1H)-ones, crucial for understanding molecular interactions under light exposure (NishioTakehiko et al., 1982).
  • Synthesis of Chemical Intermediates :

    • "Synthesis and Process Research of 4,6-Dichloro-2-methylpyrimidine" presents the synthesis of an important intermediate in anticancer drug production, showing the application of pyrimidine derivatives in drug synthesis (Guo Lei-ming, 2012).
  • Chemical Stability and Reactivity :

    • "A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine" uses quantum chemical calculations to explore the molecular properties of a pyrimidine derivative, providing insights into its chemical reactivity (Gümüş et al., 2015).

Future Directions

The future directions for “1-Methylpyrimidin-2(1H)-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, it could be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMCBPMBNUKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190827
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrimidin-2(1H)-one

CAS RN

3739-81-9
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3739-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-pyrimidone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AMPW da Silva, FM da Silva… - The Journal of …, 2016 - ACS Publications
A simple and regioselectively controlled method for the preparation of both 1,4- and 1,6-regioisomers of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones is described. Both …
Number of citations: 14 pubs.acs.org
GT Rogers, TLV Ulbricht - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The first synthesis of 3-methylisoguanine is reported. Methylation of 4,6-diamino-2-hydroxypyrimidine (I) at pH 11·6 gave the 1-methyl derivative (II), which on nitrosation and reduction …
Number of citations: 16 pubs.rsc.org
N Nishiwaki, Y Tohda, M Ariga - ch.imperial.ac.uk
The ring transformation of N-substituted 3, 5-dinitropyridin-2 (1H)-one 1 affords polyfunctionalized systems such as phenols 3, 1 pyridotriazines, 1 anilines, 2 nitropyridines 3 and so on. …
Number of citations: 4 www.ch.imperial.ac.uk
CD Johnson, AR Katritzky, M Kingsland… - Journal of the Chemical …, 1971 - pubs.rsc.org
Pyrimidin-2(1H)-one and pyrimidin-2(1H),4(3H)-dione (uracil) and their N-methyl derivatives are nitrated in sulphuric acid as the oxo-(or dioxo-) tautomeric forms of the free base species…
Number of citations: 7 pubs.rsc.org
NA Al-Masoudi, AG Kassim… - … , Nucleotides and Nucleic …, 2014 - Taylor & Francis
A series of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one deri- vatives 7–16 were prepared by nucleophilic displacement of 6-chloro-pyrimidine 6 by …
Number of citations: 13 www.tandfonline.com
LS Jeong, G Buenger, JJ McCormack… - Journal of medicinal …, 1998 - ACS Publications
Three carbocylic analogues of the potent cytidine deaminase inhibitor (CDA) zebularine [1-(β-d-ribofuranosyl)-1,2-dihydropyrimidin-2-one, 1a] were synthesized. The selected …
Number of citations: 40 pubs.acs.org
N Nishiwaki, Y Tohda, M Ariga - Bulletin of the Chemical Society of …, 1996 - journal.csj.jp
The aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one furnished diimines of nitromalonaldehyde in good yields. One of the imino groups of the diimines was readily hydrolyzed on silica …
Number of citations: 36 www.journal.csj.jp
W Jiang, X Wang, C Shu, Q Hou, K Yang, X Wu - Bioorganic Chemistry, 2022 - Elsevier
Since androgen receptor (AR) can bind to BRD4 protein and this binding can be blocked by BRD4 inhibitors, targeting BRD4 has emerged as a promising approach for the treatment of …
Number of citations: 4 www.sciencedirect.com
S Bardhan, S Wacharasindhu, ZK Wan… - Organic …, 2009 - ACS Publications
The oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy (OPt) as either a urea or an amide functional group with arylboronic acids in the …
Number of citations: 16 pubs.acs.org
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel class of phosphodiesterase 10A inhibitors with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition was designed and synthesized starting from 2-[4-({[1-methyl-4-(…
Number of citations: 24 www.sciencedirect.com

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